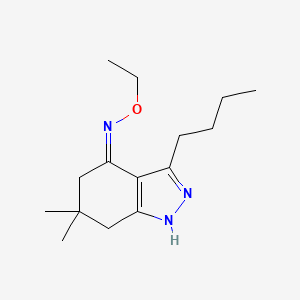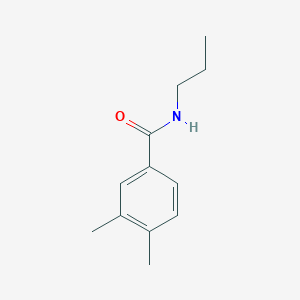![molecular formula C18H24N2O2 B6092798 2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6092798.png)
2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, also known as DPI or rottlerin, is a natural product isolated from the plant Mallotus philippinensis. It has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is not fully understood. However, it has been shown to inhibit protein kinase C (PKC) activity by binding to the regulatory domain of PKC. PKC is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by this compound leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been reported to inhibit the growth of human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis C virus (HCV). This compound has antibacterial and antifungal activities against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a natural product, which makes it a potential source of new drug leads. It has a broad spectrum of biological activities, which makes it a useful tool for studying various cellular processes. However, this compound has several limitations as well. It has low solubility in water, which makes it difficult to administer in vivo. This compound is also toxic to some normal cells, which limits its therapeutic potential.
Future Directions
There are several future directions for the research on 2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione. One potential direction is to develop more potent and selective PKC inhibitors based on the structure of this compound. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione involves the reaction of 5,6-dihydroxyindan-1,3-dione with diethylaminoethyl chloride to form 5,6-dihydroxyindan-1,3-dione diethylaminoethyl ether. This intermediate is then treated with 3-chloropropionyl chloride to form this compound. The overall yield of this compound is around 10%.
Scientific Research Applications
2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antiviral, antibacterial, and antifungal activities. This compound has also been reported to have anti-inflammatory, antioxidant, and neuroprotective effects.
Properties
IUPAC Name |
2-[N-[3-(diethylamino)propyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-20(5-2)12-8-11-19-13(3)16-17(21)14-9-6-7-10-15(14)18(16)22/h6-7,9-10,21H,4-5,8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAWEWFYEUZYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN=C(C)C1=C(C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26665559 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B6092715.png)

![7-(2,3-dimethoxybenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6092736.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-chlorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6092743.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6092747.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B6092753.png)
![N-{2-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B6092760.png)

![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B6092783.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6092791.png)
![(3S)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinol](/img/structure/B6092794.png)

![7-(3,4-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6092817.png)
